molecular formula C34H49NO2P2 B053040 Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate CAS No. 114751-47-2

Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

Cat. No. B053040
M. Wt: 565.7 g/mol
InChI Key: UJOCELPDGJCWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves multiple steps, including nitrile anion cyclization strategies and catalytic asymmetric reductions. For example, Chung et al. (2005) describe an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, achieving high yields and enantiomeric excesses (Chung et al., 2005). Additionally, Sasaki et al. (2020) report on the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates as precursors for macrocyclic inhibitors, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been elucidated through X-ray diffraction studies. Naveen et al. (2007) discuss the crystal structure of a tert-butyl pyrrolidine carboxylate, providing insights into its conformation and intermolecular interactions (Naveen et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including electrophilic phosphanylation, as demonstrated by Smaliy et al. (2016) in the synthesis of bis-phosphanyl-1H-pyrrole derivatives, which are important in coordination chemistry and catalysis (Smaliy et al., 2016).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as solubility and thermal stability, are crucial for their practical applications. Liaw et al. (2000) synthesized polyamides from a tert-butylcyclohexane derivative, revealing their excellent solubility and thermal stability, which are desirable attributes for materials science applications (Liaw et al., 2000).

Scientific Research Applications

Enantioselective Synthesis
Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate has been utilized in asymmetric synthesis. For example, it's been applied in the enantioselective nitrile anion cyclization to produce substituted pyrrolidines, offering a practical and efficient method for creating chiral pyrrolidines with high yield and excellent enantiomeric excess (Chung et al., 2005).

Crystal Structure Analysis
The compound has also been a subject in the field of crystallography. A specific derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized and its crystal structure was characterized, providing insights into the conformation of its proline ring and the type of intermolecular hydrogen bonds it forms (Naveen et al., 2007).

Phosphanyl Group Chemistry
The compound is involved in the synthesis and characterization of molecules with phosphanyl groups. A notable example is the method developed for phosphanylation of 1-tert-butyl-1H-pyrrole, leading to compounds useful in coordination chemistry and catalysis (Smaliy et al., 2016).

Polymer Science
In polymer science, tert-butyl derivatives have been utilized in the synthesis of poly(pyridine–imides) with tert-butyl substituents. These polymers exhibit good solubility in certain solvents and possess excellent thermal stability, which is crucial for high-performance polymers (Lu et al., 2014).

Catalysis
The compound finds applications in catalysis, like in the palladium-catalyzed chloroarenes activation. The introduction of tert-butyl or other substituents influences the conformation of metallocene compounds and their effectiveness in catalysis (Mom et al., 2011).

Safety And Hazards

Specific safety and hazard information for “Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate” is not available in the resources I found.


Future Directions

The future directions of “Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the available resources.


Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical expert.


properties

IUPAC Name

tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-5,8-11,16-19,27,30-32H,6-7,12-15,20-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOCELPDGJCWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49NO2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405164
Record name 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate

CAS RN

114751-47-2
Record name 1-t-butoxycarbonyl-4-dicyclohexylphosphino-2-diphenylphosphinomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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